Amidoxime vs. Amine: Hydrogen-Bond Capacity
The target compound possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared with 1 HBD and 4 HBA for the primary amine analog 2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine (CAS 1000931-48-5) [1]. The additional HBD originates from the amidoxime –OH group; the extra HBA from the amidoxime =N–OH oxygen. This yields a topological polar surface area (TPSA) of 93.9 Ų for the target versus 61.8 Ų (calculated for the amine), a difference of +32.1 Ų (+52%) that has direct implications for membrane permeability prediction [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5, TPSA = 93.9 Ų |
| Comparator Or Baseline | 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethanamine: HBD = 1, HBA = 4, TPSA ≈ 61.8 Ų |
| Quantified Difference | Δ HBD = +1; Δ HBA = +1; Δ TPSA ≈ +32.1 Ų (+52%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24 and XLogP3 3.0); identical core scaffold, differing only in the terminal functional group |
Why This Matters
A TPSA difference of >30 Ų crosses established thresholds for blood-brain barrier penetration and oral bioavailability prediction, meaning the target compound and its amine analog are not interchangeable surrogates in permeability-sensitive assays.
- [1] PubChem Compound Summary, CID 18071419. 2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine. HBD=1, HBA=4, XLogP3-AA=1.3, TPSA=61.8 Ų. View Source
- [2] PubChem Compound Summary, CID 53412325. N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide. TPSA=93.9 Ų, HBD=2, HBA=5. View Source
